molecular formula C20H27N3O3S B4645317 N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B4645317
M. Wt: 389.5 g/mol
InChI Key: FMDGOIPPDNUWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, an isoxazole ring, and a cyclohexylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene and isoxazole rings. These rings are then coupled using various reagents and catalysts under controlled conditions. The cyclohexylcarbamoyl group is introduced through a carbamoylation reaction, which involves the reaction of a cyclohexylamine derivative with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or isoxazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide
  • 5-chloro-N-(2-{4-[(cyclohexylcarbamoyl)aminosulfonyl]phenyl}propyl)-2-methoxybenzamide

Uniqueness

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-5-15-17(12(3)26-23-15)19(25)22-20-16(11(2)13(4)27-20)18(24)21-14-9-7-6-8-10-14/h14H,5-10H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDGOIPPDNUWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE
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N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE
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N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE
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N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE
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N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE

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